2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a thioether linkage, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol compound under basic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioether linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the p-tolyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and thioethers.
Substitution: Substituted imidazole and p-tolyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether linkage and p-tolyl group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-(p-tolyl)-1H-imidazole: Lacks the thioether linkage and acetamide group.
2-(1-ethyl-1H-imidazol-2-ylthio)acetamide: Lacks the p-tolyl group.
N-(p-tolyl)acetamide: Lacks the imidazole ring and thioether linkage.
Uniqueness
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the combination of its imidazole ring, thioether linkage, and p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound that features a complex structure incorporating an imidazole ring, a thioether linkage, and p-tolyl groups. This compound is of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3OS, with a molecular weight of 358.5 g/mol. The structure includes:
Component | Structure |
---|---|
Imidazole Ring | Present |
Thioether Linkage | Present |
p-Tolyl Groups | Two present |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can modulate enzyme activities and receptor interactions, while the thioether linkage enhances binding affinity and specificity. These interactions may lead to various pharmacological effects, including anticancer and antiviral activities.
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing imidazole moieties have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). In vitro assays indicated IC50 values ranging from 4 to 17 μM for certain derivatives, suggesting potent antitumor activity compared to standard treatments like 5-FU .
Antiviral Activity
The compound's structure suggests potential antiviral properties. N-Heterocycles, including imidazole derivatives, have been identified as promising candidates for antiviral drug development. Preliminary studies indicate that modifications in the imidazole framework can enhance efficacy against viral targets, although specific data on this compound’s antiviral activity remains limited .
Case Studies
A review of literature focusing on related compounds highlights several case studies:
- Anticancer Efficacy : A study evaluated various imidazole derivatives for their anticancer potential. Compounds with similar structural motifs showed promising results against multiple cancer cell lines, with some exhibiting IC50 values lower than conventional chemotherapeutics .
- Mechanism-Based Approaches : Research on mechanism-based approaches for anticancer drugs emphasizes the role of thiazole and imidazole derivatives in inhibiting tumor growth through specific molecular interactions .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have revealed that substituents on the imidazole ring significantly influence biological activity. For example, the addition of electron-donating groups can enhance inhibitory potency against specific targets like α-glucosidase .
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-24-19(17-9-5-15(2)6-10-17)13-22-21(24)26-14-20(25)23-18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDMYCSFDAUSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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